molecular formula C10H15N3O2S B13920418 4-Phenylpiperazine-1-sulfonamide CAS No. 29609-33-4

4-Phenylpiperazine-1-sulfonamide

Cat. No.: B13920418
CAS No.: 29609-33-4
M. Wt: 241.31 g/mol
InChI Key: PGOWYQPWIHCLJF-UHFFFAOYSA-N
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Description

4-Phenylpiperazine-1-sulfonamide is a compound characterized by the presence of a phenyl group attached to a piperazine ring, which is further linked to a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperazine-1-sulfonamide typically involves the reaction of 4-phenylpiperazine with sulfonyl chloride. One common method includes the reaction of chlorosulfonyl isocyanate with dimethyl malate in anhydrous dichloromethane, followed by the addition of 4-phenylpiperazine in the presence of triethylamine at low temperatures . The reaction mixture is then stirred at room temperature and washed with hydrochloric acid to obtain the desired product.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

4-Phenylpiperazine-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, it can interact with receptors in the central nervous system, influencing neurotransmitter activity .

Comparison with Similar Compounds

Uniqueness: 4-Phenylpiperazine-1-sulfonamide is unique due to its combined structural features of a phenyl group, piperazine ring, and sulfonamide group. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

CAS No.

29609-33-4

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

4-phenylpiperazine-1-sulfonamide

InChI

InChI=1S/C10H15N3O2S/c11-16(14,15)13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,11,14,15)

InChI Key

PGOWYQPWIHCLJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)N

Origin of Product

United States

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